molecular formula C11H14N4O B3036805 2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide CAS No. 400080-39-9

2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide

Cat. No. B3036805
CAS RN: 400080-39-9
M. Wt: 218.26 g/mol
InChI Key: VZRGICZBIJNKCN-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazole compounds are known to exhibit a wide range of biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

Triazole compounds, including “2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide”, have a unique structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This unique structure contributes to their versatile biological activities.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment

A study by Edmondson et al. (2006) explored a series of beta-substituted biarylphenylalanine amides as inhibitors of dipeptidyl peptidase IV (DPP-4), targeting the treatment of type 2 diabetes. They developed a potent, orally active DPP-4 inhibitor with a triazolopyridine component, demonstrating excellent selectivity and in vivo efficacy in animal models, indicating its potential as a new treatment for type 2 diabetes (Edmondson et al., 2006).

Development of Triazolopyridine Derivatives

Research by Gilchrist et al. (1976) involved the preparation of SS-Dimethylsulphimides and their reaction with nitrile oxides to yield 1H-1,2,4-triazole 2-oxides and annelated derivatives, including 1,2,4-triazolo[1,5-a]pyridine 3-oxides. This synthesis pathway highlights the chemical versatility and potential applications of triazolopyridine derivatives in various fields (Gilchrist et al., 1976).

Future Directions

The development of new triazole compounds with improved properties and activities is an active area of research . Future directions may include the design and synthesis of new “2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide” derivatives with enhanced biological activities.

properties

IUPAC Name

2,2-dimethyl-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-11(2,3)10(16)14-8-5-4-6-15-9(8)12-7-13-15/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRGICZBIJNKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CN2C1=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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